Bis-acrylate-PEG6
Overview
Description
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate is a polyether compound . It’s potentially useful as a hydrophilic spacer and cross-linking agent between molecules and in the design of hydrophilic tethers for linking molecules to substrates .
Molecular Structure Analysis
The molecular formula of 3,6,9,12,15-Pentaoxaheptadecane is C12H26O5 . It has a molecular weight of 250.332 Da . The structure includes 5 oxygen atoms, making it a polyether .Physical and Chemical Properties Analysis
The density of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine is 1.055g/cm3 . It has a boiling point of 379.915°C at 760 mmHg and a flash point of 181.118°C .Scientific Research Applications
Ionophoric Properties and Crown Ether Analogues
A study explored the transformation of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl derivatives into crown ether analogues exhibiting enhanced ionophoric properties. These compounds were activated by Fe3+ oxidation, demonstrating their potential in ion transport and recognition applications (Raban, Greenblatt, & Kandil, 1983).
Organic Synthesis and Chemical Vapor Deposition
In the field of material science, derivatives of 3,6,9,12,15-Pentaoxaheptadecane were utilized in the synthesis of volatile barium beta-diketonate polyether adducts. These complexes were characterized and applied in metalorganic chemical vapor deposition, highlighting their importance in the development of new materials (Gardiner, Brown, Kirlin, & Rheingold, 1991).
Gel Formation and Organic Solvent Gelation
Research on new dicholesteryl-based gelators, including 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl derivatives, revealed their ability to form gels with organic solvents at room temperature. This study emphasizes the potential of these compounds in selective gelation processes and the development of new gel-based materials (Peng, Liu, Liu, Xia, Liu, & Fang, 2008).
Helicity Induction in Polymers
The synthesis and study of poly(phenylacetylene) derivatives bearing a crown cavity on the main chain, including 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl derivatives, showcased their application in helicity induction. These polymers exhibit dynamic helical structures, which can be influenced by external stimuli, making them valuable for advanced material applications (Kakuchi, Sakai, Otsuka, Satoh, Kaga, & Kakuchi, 2005).
Biotechnological and Environmental Applications
Further research into the immobilization of enzymes on methacrylate polymers, including those derived from 3,6,9,12,15-Pentaoxaheptadecane, highlighted their utility in biotechnological applications. This work demonstrates the potential of such compounds in facilitating enzyme-based reactions, thereby contributing to various industrial and environmental processes (Koilpillai, Gadre, Bhatnagar, Raman, Ponrathnam, Kumar, Ambekar, & Shewale, 1991).
Mechanism of Action
Target of Action
Bis-acrylate-PEG6, also known as 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate or 2-Propenoic acid,1,1’-(3,6,9,12,15-pentaoxaheptadecane-1,17-diyl) ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
This compound interacts with its targets through the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a key role in maintaining cellular homeostasis .
Pharmacokinetics
It is known that the size of peg can impact the in vitro and in vivo behavior and performance of psma inhibitors . This suggests that the size of this compound may also influence its ADME properties and bioavailability .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .
Action Environment
The action environment can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action . .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMSYVRRDYJQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234273 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85136-58-9 | |
Record name | 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85136-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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